3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile
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Overview
Description
3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its utility in drug synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile are not explicitly documented. Generally, industrial synthesis would involve scaling up laboratory methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in catalysis and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action for 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile include other nitrile-containing molecules and pyrazole derivatives. Examples include:
- 3-Methyl-2-(1-methylpyrazol-3-yl)propanenitrile
- 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-2-(1-methylpyrazol-3-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7(2)8(6-10)9-4-5-12(3)11-9/h4-5,7-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGVUBLBTYQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=NN(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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